6-Bromo-2-(trifluoromethyl)benzo[d]thiazole
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Overview
Description
6-Bromo-2-(trifluoromethyl)benzo[d]thiazole: is a chemical compound with the molecular formula C8H3BrF3NS and a molecular weight of 282.08 g/mol . It is a member of the benzothiazole family, which is known for its diverse applications in various fields such as organic synthesis, medicinal chemistry, and material science .
Mechanism of Action
Target of Action
Thiazole derivatives have been known to interact with various biological targets .
Mode of Action
Thiazole derivatives have been reported to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Some thiazole derivatives have been reported to interfere with bacterial quorum sensing pathways, affecting processes such as nutrient availability, defense mechanisms, and toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Result of Action
The interaction of thiazole derivatives with dna and topoisomerase ii can lead to dna double-strand breaks, which can ultimately lead to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-(trifluoromethyl)benzo[d]thiazole typically involves the bromination of 2-(trifluoromethyl)benzo[d]thiazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile . The reaction conditions often include room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity . The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-(trifluoromethyl)benzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding amine or thiol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid or dichloromethane.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed:
Substitution Reactions: Formation of various substituted benzothiazoles depending on the nucleophile used.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of amine or thiol derivatives.
Scientific Research Applications
Chemistry: 6-Bromo-2-(trifluoromethyl)benzo[d]thiazole is used as a building block in organic synthesis for the preparation of more complex molecules . It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used to study the interactions of benzothiazole derivatives with biological targets . It is also used in the development of fluorescent probes and imaging agents .
Medicine: Benzothiazole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . It is also used in the development of agrochemicals and dyes .
Comparison with Similar Compounds
- 2-Bromo-6-methylbenzo[d]thiazole
- 2-Chloro-6-(trifluoromethoxy)benzothiazole
- 2-Bromo-6-(trifluoromethyl)benzothiazole
Comparison: 6-Bromo-2-(trifluoromethyl)benzo[d]thiazole is unique due to the presence of both bromine and trifluoromethyl groups on the benzothiazole ring . This combination imparts distinct chemical and physical properties, such as increased reactivity and enhanced lipophilicity . Compared to similar compounds, it offers a broader range of applications in organic synthesis, medicinal chemistry, and material science .
Properties
IUPAC Name |
6-bromo-2-(trifluoromethyl)-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NS/c9-4-1-2-5-6(3-4)14-7(13-5)8(10,11)12/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFBGJRCFCOOGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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